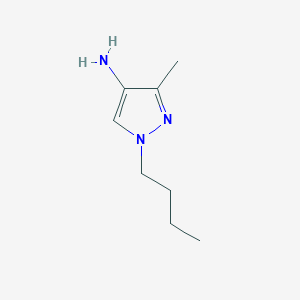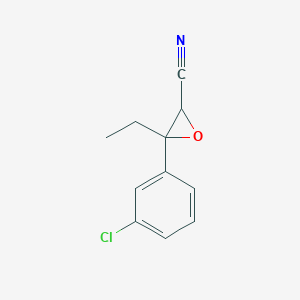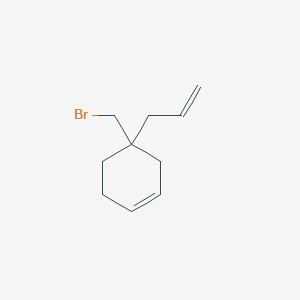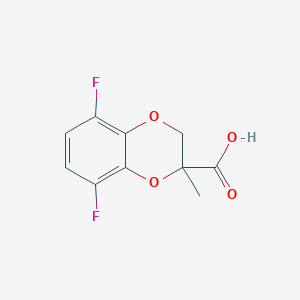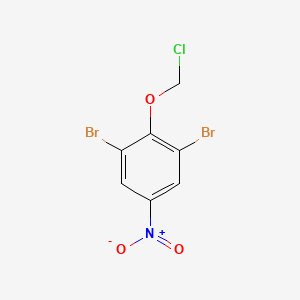
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes the bromination of a suitable benzene precursor, followed by chloromethoxylation and nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically produce amino derivatives.
科学的研究の応用
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dibromo-2,2-dimethoxypropane: Similar in having bromine atoms but differs in the presence of methoxy groups instead of nitro and chloromethoxy groups.
1,3-Dibromopropane: Lacks the nitro and chloromethoxy groups, making it less complex.
2,3-Dibromo-1-propanol: Contains hydroxyl groups instead of nitro and chloromethoxy groups.
Uniqueness
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups on a single benzene ring
特性
分子式 |
C7H4Br2ClNO3 |
|---|---|
分子量 |
345.37 g/mol |
IUPAC名 |
1,3-dibromo-2-(chloromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO3/c8-5-1-4(11(12)13)2-6(9)7(5)14-3-10/h1-2H,3H2 |
InChIキー |
VBLLZLQLPLRKRX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
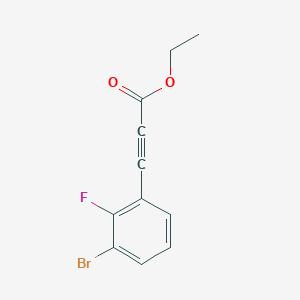
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
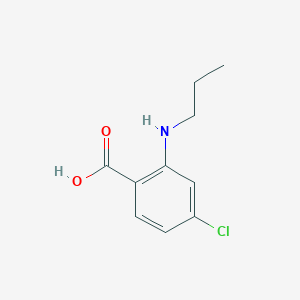

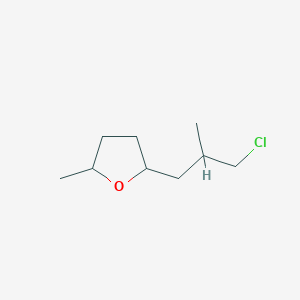
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
